4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and an aldehyde functional group attached to a biphenyl structure. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with appropriate aminophenol derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and benzyloxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-(benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 4-(benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrophobic interactions and hydrogen bonding with target proteins, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Benzyloxyphenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(Benzyloxy)phenol: Lacks the biphenyl structure and contains a phenol group.
Uniqueness
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups and biphenyl structure, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O3/c1-23-21-10-6-5-9-19(21)17-11-12-20(18(13-17)14-22)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
BKXDPXXOEQIDDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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